4-tert-butyl-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features that include a tert-butyl group and a pyrido[1,2-a]pyrazin moiety, which contribute to its biological activity.
This compound falls under the category of benzamides and is classified as a derivative of pyrido[1,2-a]pyrazin. Its structure suggests potential applications in the field of drug development, particularly in targeting specific biological pathways.
The synthesis of 4-tert-butyl-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular formula for 4-tert-butyl-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide is , with a molecular weight of approximately 397.5 g/mol .
The InChIKey for this compound is KMLWAHNRJMDIFK-UHFFFAOYSA-N . The compound's structural representation can be derived from its SMILES notation: N(C(c1ccc(C(C)(C)C)cc1)=O)CCOc1c(OC)cccc1.
4-tert-butyl-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide may undergo various chemical reactions typical for amides:
The stability of this compound under different pH conditions should be evaluated to understand its reactivity profile. Kinetic studies may also be conducted to determine reaction rates for hydrolysis or acylation.
The mechanism of action for 4-tert-butyl-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide likely involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit activity against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation . The specific binding affinity and inhibition constants would need to be determined through experimental assays.
The compound's solubility profile should be assessed in various solvents to determine its applicability in drug formulation. Stability studies under different environmental conditions (light, temperature) are also crucial for understanding its shelf life.
4-tert-butyl-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide shows potential applications in:
Research into this compound could lead to novel therapeutic agents targeting specific diseases or conditions influenced by the mechanisms it affects.
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5